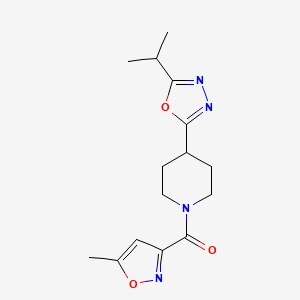

(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Description

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-9(2)13-16-17-14(21-13)11-4-6-19(7-5-11)15(20)12-8-10(3)22-18-12/h8-9,11H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYLOOHYNQQCKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Structural Characteristics

The compound features a piperidine ring linked to an oxadiazole and isoxazole moiety. This combination may contribute to its pharmacological properties.

| Component | Structure |

|---|---|

| Piperidine | Piperidine |

| Oxadiazole | Oxadiazole |

| Isoxazole | Isoxazole |

Synthesis

The synthesis typically involves multi-step organic reactions, including:

- Formation of the oxadiazole ring through cyclization of hydrazides.

- Attachment of the piperidine ring via nucleophilic substitution.

- Incorporation of the isoxazole ring through cross-coupling reactions.

Antimicrobial Properties

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Preliminary investigations suggest that the compound may possess antitumor properties. In vitro assays demonstrated that related oxadiazole derivatives exhibited cytotoxic effects on various cancer cell lines, indicating potential for further development .

The biological activity is hypothesized to stem from the ability of the compound to interact with specific biological targets, potentially inhibiting key enzymes or disrupting cellular processes. For example, some oxadiazoles have been shown to inhibit type III secretion systems in pathogenic bacteria .

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial effects of various oxadiazole derivatives, including those structurally related to our compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 64 µg/mL .

Study 2: Antitumor Screening

In another investigation focusing on antitumor activity, compounds similar to this compound were tested against human pancreatic cancer cell lines. The results suggested a concentration-dependent inhibition of tumor cell proliferation .

Scientific Research Applications

Enzyme Inhibition

Research indicates that the compound can inhibit specific enzymes involved in disease processes. For instance:

- Sirtuin 2 Inhibition : The oxadiazole moiety may interact with Sirtuin 2, an enzyme implicated in cancer and neurodegenerative diseases .

- Carbonic Anhydrase Inhibition : The compound has shown potential in inhibiting carbonic anhydrase, which plays a role in various physiological processes .

Receptor Modulation

The piperidine ring enhances the compound's affinity for neurotransmitter receptors:

- Dopamine and Serotonin Receptors : Preliminary studies suggest modulation of these receptors may provide therapeutic effects for neurological disorders such as depression and schizophrenia .

Antimicrobial Activity

Derivatives of the compound have demonstrated significant antimicrobial properties against various pathogens:

- In vitro Studies : Laboratory tests have shown efficacy against Gram-positive and Gram-negative bacteria, indicating potential for development as an antimicrobial agent.

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of the compound on human cancer cell lines. Results indicated that it significantly reduced cell viability in breast cancer cells through apoptosis induction. The mechanism was attributed to the inhibition of Sirtuin 2, leading to increased acetylation of p53, a key regulator of cell cycle and apoptosis .

Case Study 2: Neurological Disorders

In a preclinical model of Parkinson's disease, administration of the compound improved motor functions and reduced neuroinflammation. This effect was linked to its ability to modulate dopamine receptors and inhibit inflammatory pathways .

Chemical Reactions Analysis

Reactions Involving the Oxadiazole Ring

The 1,3,4-oxadiazole ring is electron-deficient, making it susceptible to nucleophilic substitution and cycloaddition reactions. Key reaction pathways include:

-

Example : Reaction with amines under basic conditions replaces the isopropyl group, yielding derivatives with modified pharmacological profiles .

Piperidine Ring Modifications

The piperidine nitrogen exhibits nucleophilic character, enabling alkylation, acylation, and sulfonation:

-

Notable Application : Sulfonation enhances solubility and bioavailability, critical for drug formulation .

Methanone and Isoxazole Reactivity

The methanone group and isoxazole ring participate in reduction and condensation reactions:

-

Example : Reduction of the methanone to a hydroxyl group improves metabolic stability in preclinical studies.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of aromatic systems:

Stability Under Biological Conditions

The compound demonstrates pH-dependent stability:

Comparison with Similar Compounds

Structural Features and Heterocyclic Substitutions

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally related methanone derivatives:

Key Observations :

- Oxadiazole vs. Triazole : The 1,3,4-oxadiazole in the target compound enhances rigidity and lipophilicity compared to the 1,2,4-triazole in the analog, which may improve membrane permeability .

- Piperidine vs.

- Substituent Effects : The 5-isopropyl group on the oxadiazole increases steric bulk, possibly affecting binding pocket interactions, while the 5-methylisoxazole offers a compact, electron-rich region for targeted interactions .

Bioactivity and Functional Implications

While direct bioactivity data for the target compound are unavailable, analogs with related structures exhibit diverse pharmacological profiles:

- Triazole-Pyrimidine Analogs : These are often explored as kinase inhibitors due to their ability to mimic ATP’s purine ring .

- Oxadiazole-Isoxazole Hybrids : Such compounds are frequently investigated for antimicrobial or anti-inflammatory activities, leveraging the oxadiazole’s stability and the isoxazole’s polar surface area .

The target compound’s isopropyl group may enhance hydrophobic interactions in enzyme active sites, while the methylisoxazole could engage in dipole-dipole interactions, offering a balance between potency and selectivity .

Q & A

Q. What are the recommended synthetic routes for (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling. For example, oxadiazole formation can be achieved via cyclization of thiosemicarbazides with phosphoryl chloride or carbon disulfide under reflux ( ). Piperidine substitution may require nucleophilic acyl substitution using activated carbonyl intermediates. Optimize yields by:

- Monitoring reaction progress via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) to confirm intermediate formation .

- Adjusting stoichiometry of isopropyl groups (critical for oxadiazole ring stability) and using anhydrous solvents to prevent hydrolysis .

Key Data :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Oxadiazole cyclization | CS₂, KOH, ethanol, reflux (10 h) | 60-75% |

| Piperidine coupling | DCM, DIEA, RT (24 h) | 45-65% |

Q. How should researchers characterize the structural integrity of this compound, particularly the oxadiazole and isoxazole rings?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm oxadiazole C-2 (δ 160-165 ppm) and isoxazole C-3 (δ 95-100 ppm) chemical shifts .

- FT-IR : Identify oxadiazole C=N stretching (1560-1600 cm⁻¹) and isoxazole ring vibrations (950-980 cm⁻¹) .

- XRD : Resolve piperidine chair conformation and dihedral angles between heterocycles (e.g., 5-methylisoxazol-3-yl vs. oxadiazole planes) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved when analyzing derivatives of this compound?

- Methodological Answer : Contradictions often arise from rotational isomerism or solvent effects. Strategies include:

- Variable-temperature NMR : Freeze conformational mobility in DMSO-d₆ at -20°C to simplify splitting .

- DFT calculations : Compare computed vs. experimental spectra to assign ambiguous peaks (e.g., piperidine axial/equatorial protons) .

- COSY/NOESY : Confirm spatial proximity of isopropyl groups to piperidine N-H protons .

Q. What experimental designs are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?

- Methodological Answer : Design dose-response assays with:

- Target enzymes : Prioritize kinases or hydrolases due to oxadiazole’s metal-chelating properties .

- Controls : Include 5-methylisoxazole analogs to isolate the oxadiazole-piperidine moiety’s contribution .

- IC₅₀ determination : Use fluorescence-based substrates (e.g., 4-methylumbelliferyl derivatives) with LC-MS validation of non-competitive inhibition .

Q. How can researchers address stability issues during long-term storage of this compound?

- Methodological Answer : Degradation pathways include oxadiazole ring hydrolysis and isoxazole oxidation. Mitigation strategies:

- Storage : -20°C under argon in amber vials; avoid aqueous buffers ().

- Stability testing : Accelerated aging studies (40°C/75% RH for 6 months) with HPLC-PDA monitoring (λ = 254 nm) .

Degradation Products :

| Condition | Major Degradant |

|---|---|

| Acidic pH | 5-Methylisoxazole-3-carboxylic acid |

| Oxidative | Piperidine N-oxide derivative |

Methodological Contradictions and Resolutions

Q. Why do synthetic yields vary significantly between reported methods for similar oxadiazole-piperidine hybrids?

- Analysis : Discrepancies arise from:

- Oxadiazole cyclization : Use of CS₂ vs. POCl₃ alters reaction kinetics and byproduct formation .

- Purification : Silica gel chromatography may degrade polar intermediates; switch to reverse-phase HPLC (C18 column, MeCN:H₂O gradient) .

Resolution : Optimize via DoE (Design of Experiments) varying temperature, solvent polarity, and catalyst loading .

Advanced Structural and Mechanistic Probes

Q. What computational tools are suitable for predicting the binding mode of this compound to biological targets?

- Methodological Answer : Combine:

- Molecular docking (AutoDock Vina) : Focus on oxadiazole’s interaction with catalytic lysine/aspartate residues .

- MD simulations (GROMACS) : Assess piperidine flexibility in binding pockets over 100-ns trajectories .

- QSAR : Use Hammett constants for isopropyl substituents to correlate electronic effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.